Bienvenue dans la boutique en ligne BenchChem!

HSP27 inhibitor J2

Cancer Biology Signal Transduction Molecular Chaperones

Choose HSP27 inhibitor J2 for its unique covalent cross-linking mechanism, not ATP-competitive. Validated as the gold standard for HSP27 chaperone inhibition studies. Demonstrates superior in vivo radioprotection vs amifostine. Essential reference for next-gen inhibitor benchmarking. High purity, consistent batch quality.

Molecular Formula C13H12O4S
Molecular Weight 264.30 g/mol
Cat. No. B2980709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSP27 inhibitor J2
Molecular FormulaC13H12O4S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O
InChIInChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3
InChIKeyVDCWAGBPDCXRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HSP27 Inhibitor J2 (CAS 2133499-85-9): Functional Inhibitor of Heat Shock Protein 27 for Cancer and Radioprotection Research


HSP27 inhibitor J2 (CAS 2133499-85-9) is a chromone-based small molecule that functions as a selective, functional inhibitor of heat shock protein 27 (HSP27/HSPB1). Unlike ATP-competitive inhibitors, J2 induces the formation of abnormal, cross-linked HSP27 dimers, thereby inhibiting its chaperone function and diminishing its pro-survival cellular activities [1]. The compound has been shown to suppress HSP27-mediated Akt phosphorylation and exhibits direct anti-proliferative and pro-apoptotic effects in various cancer cell lines . Its chemical structure is defined as 5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one, with a molecular weight of 264.3 g/mol [1].

Why Generic Substitution Fails for HSP27 Inhibitor J2: Differentiated Mechanism and Context-Dependent Efficacy


HSP27 is a highly dynamic chaperone whose biological function is governed by its phosphorylation state and oligomeric structure, not by a conventional ATP-binding pocket found in other HSPs [1]. Therefore, ATP-competitive HSP90 or HSP70 inhibitors are mechanistically irrelevant to HSP27 inhibition. J2 uniquely acts by covalently cross-linking HSP27 into abnormal, non-functional dimers, a mechanism that is highly sensitive to the compound's specific thiirane and chromone pharmacophores [2]. Substitution with other HSP27-targeting compounds like the next-generation analogs NA49 or NK16 is not equivalent; while they share a mechanism, they exhibit significantly different potencies, solubility, and toxicity profiles [3], meaning they cannot be interchanged without altering experimental outcomes.

Quantitative Differentiation Guide: HSP27 Inhibitor J2 vs. Analogs and Alternatives


Direct Target Engagement: Potent Inhibition of HSP27 Aggregation and Downstream Signaling

HSP27 inhibitor J2 demonstrates direct, potent functional inhibition of its target. It dose-dependently inhibits the in vitro aggregation of recombinant HSP27 with an IC50 of 2.3 µM . A key functional consequence is the inhibition of HSP27-mediated Akt phosphorylation, with a half-maximal inhibitory concentration (IC50) of 3.1 µM, reducing p-Akt levels by 72% in HCT116 colorectal cancer cells at a 3 µM treatment concentration without affecting total Akt protein .

Cancer Biology Signal Transduction Molecular Chaperones

Selective Anti-Proliferative Activity Across Multiple Cancer Cell Lines

J2 exhibits broad-spectrum anti-proliferative activity against various human cancer cell lines while demonstrating a favorable selectivity window over normal cells. The IC50 values for growth inhibition are 4.2 µM in A549 (lung adenocarcinoma), 3.8 µM in HCT116 (colorectal cancer), and 5.1 µM in MCF-7 (breast cancer) cells . In contrast, J2 shows no significant anti-proliferative effect on normal human lung fibroblasts (MRC-5), with an IC50 exceeding 30 µM .

Oncology Drug Screening Cancer Cell Biology

Superior In Vivo Radioprotective Efficacy Compared to FDA-Approved Amifostine

In a head-to-head in vivo comparison for the mitigation of radiation-induced lung injury, HSP27 inhibitor J2 demonstrated significantly superior efficacy to the FDA-approved radioprotector amifostine. In a murine model of thoracic irradiation, J2 treatment significantly inhibited immune cell infiltration in lung tissue and reversed radiation-induced respiratory distress [1]. Micro-CT analysis showed that normal lung volume in J2-treated mice was higher than in irradiated controls and, critically, J2's protective effects were greater than those of amifostine [1][2]. The study concluded that 'amifostine did not show significant radioprotective effects in comparison to that of J2' [1].

Radioprotection Radiation Oncology In Vivo Pharmacology

Differentiated In Vitro Potency and Selectivity vs. Next-Generation Analog NK16

While next-generation HSP27 cross-linkers have been developed, J2 remains a critical reference standard with a well-defined potency profile. The novel analog NK16 was reported to exhibit stronger HSP27 cross-linking activity than J2 and NA49 in NCI-H460 and A549 human NSCLC cell lines [1]. However, the study noted that 'despite the greater ability of NK16 than J2 to produce abnormal HSP27 dimers,' the downstream functional consequences and therapeutic window require further investigation [1]. This positions J2 not as an obsolete tool but as a validated benchmark compound for characterizing new inhibitors.

Medicinal Chemistry Drug Discovery Lung Cancer

Best-Fit Application Scenarios for HSP27 Inhibitor J2 in Research and Drug Discovery


Investigating HSP27-Mediated Resistance to Cisplatin and Paclitaxel

J2 is an optimal tool for studying the role of HSP27 chaperone function in mediating resistance to standard-of-care chemotherapeutics. It has been demonstrated to sensitize lung cancer cells to cisplatin [1] and can be used in combination studies to delineate mechanisms of synergy and validate HSP27 as a target for overcoming chemoresistance in NSCLC and other solid tumor models [2].

In Vivo Models of Radiation-Induced Lung Injury and Radioprotection

Given its proven, superior in vivo efficacy over amifostine in mitigating radiation-induced pneumonitis and preserving normal lung function [1], J2 is the compound of choice for preclinical studies aimed at developing novel radioprotective or radiotherapeutic adjuvant strategies. Its anti-inflammatory and antioxidant properties in irradiated tissue make it a valuable tool for mechanistic studies.

Benchmarking and Characterizing Novel HSP27 Cross-Linking Compounds

As the most extensively characterized functional HSP27 cross-linker, J2 serves as an essential reference standard in medicinal chemistry and pharmacology. Researchers developing next-generation inhibitors (e.g., NA49, NK16) utilize J2 to quantify improvements in potency (e.g., HSP27 dimerization activity [2]), solubility, and pharmacokinetic properties, providing a consistent baseline for comparative evaluation [3].

Elucidating Non-Canonical HSP27 Functions in Apoptosis and Autophagy

J2's unique mechanism of binding to the phosphorylation site of HSP27 and inhibiting its chaperone function [1] makes it a precise probe for dissecting HSP27's role in apoptotic pathways, independent of its ATP-binding functions. The compound's ability to induce apoptosis (e.g., increasing caspase-3 activity by 5.52-fold in SKOV3 cells [1]) provides a robust endpoint for studying the molecular control of cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HSP27 inhibitor J2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.